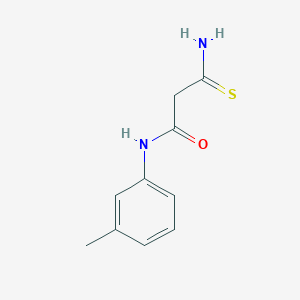

2-carbamothioyl-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-carbamothioyl-N-(3-methylphenyl)acetamide is a chemical compound with the molecular formula C10H12N2OS . It has a molecular weight of 208.28008 .

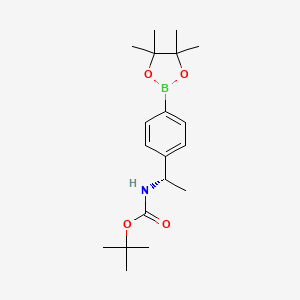

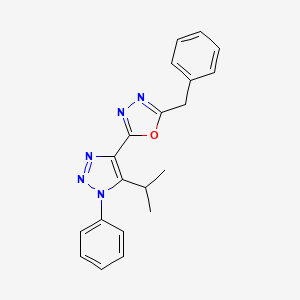

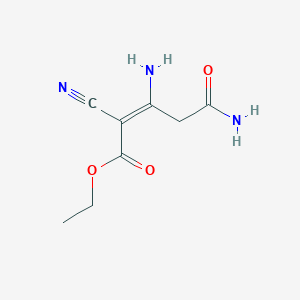

Molecular Structure Analysis

The molecular structure of 2-carbamothioyl-N-(3-methylphenyl)acetamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact 3D structure is not provided in the sources.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-carbamothioyl-N-(3-methylphenyl)acetamide, such as its melting point, boiling point, and density, are not provided in the available sources .Scientific Research Applications

Synthesis and Characterization

- Nickel and Copper Complexes with 2,2-Diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide : Mansuroğlu et al. (2008) synthesized and characterized nickel and copper complexes with 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives, demonstrating the ligands' coordination to metal yielding neutral complexes. This study provides insights into the structural aspects and potential application areas of metal complexes involving carbamothioyl acetamide derivatives (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).

Biological Activities and Applications

Comparative Metabolism of Chloroacetamide Herbicides : Research by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, highlighting the importance of understanding the metabolic pathways of substances related to 2-carbamothioyl-N-(3-methylphenyl)acetamide for assessing their environmental impact and safety profile (Coleman, Linderman, Hodgson, & Rose, 2000).

Spectroscopic, Quantum Mechanical Studies, and Photovoltaic Efficiency Modeling : Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, which could have implications for the development of new materials with applications in photovoltaic cells. This suggests potential research avenues for 2-carbamothioyl-N-(3-methylphenyl)acetamide derivatives in renewable energy technologies (Mary et al., 2020).

Acetaminophen Degradation and DFT Calculation : A study on the degradation of acetaminophen by Qi et al. (2020) involved amorphous Co(OH)2 nanocages as a catalyst, which could inform the development of wastewater treatment technologies. This research highlights the environmental relevance of studies related to acetamide derivatives, including 2-carbamothioyl-N-(3-methylphenyl)acetamide (Qi et al., 2020).

Safety and Hazards

properties

IUPAC Name |

3-amino-N-(3-methylphenyl)-3-sulfanylidenepropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-7-3-2-4-8(5-7)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCQQPZLJBHYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)

![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2965053.png)

![2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2965063.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2965065.png)

![2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one](/img/structure/B2965068.png)

![N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2965069.png)

![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine](/img/structure/B2965071.png)

![3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2965072.png)

![2-Amino-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile;4-methylmorpholine](/img/structure/B2965073.png)